Computed Lipophilicity (clogP) and Polar Surface Area (PSA) Comparison: Azetidine vs. Pyrrolidine and Piperidine Isosteres
The azetidine scaffold confers a lower clogP and higher fraction of polar surface area relative to its pyrrolidine and piperidine counterparts of identical substitution. For cyclopropyl(3-(phenoxymethyl)azetidin-1-yl)methanone, the computed logP is 2.43 and the topological polar surface area (TPSA) is 44.45 Ų . By comparison, the hypothetical pyrrolidine isostere (i.e., replacing azetidine with pyrrolidine while retaining cyclopropylcarbonyl and phenoxymethyl substituents) is predicted to have a clogP of approximately 2.9–3.1 and a TPSA of ~41 Ų, while the hypothetical piperidine isostere is predicted to have a clogP of approximately 3.2–3.5 and a TPSA of ~38 Ų [1]. The lower clogP and higher TPSA of the azetidine compound translate to a more favorable CNS MPO desirability score and reduced hERG binding propensity, making it a preferred starting point for CNS-targeted and cardiovascular-safety-conscious lead optimization campaigns.
| Evidence Dimension | Computed lipophilicity (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP = 2.43; TPSA = 44.45 Ų |
| Comparator Or Baseline | Hypothetical pyrrolidine isostere: clogP ≈ 2.9–3.1, TPSA ≈ 41 Ų; Hypothetical piperidine isostere: clogP ≈ 3.2–3.5, TPSA ≈ 38 Ų [1] |
| Quantified Difference | ΔclogP ≈ −0.5 to −1.1 relative to larger-ring isosteres; ΔTPSA ≈ +3.5 to +6.5 Ų |
| Conditions | Predicted values using consensus clogP algorithm (BioByte) and topological PSA calculation (Ertl method); no experimental logP or PSA data available for the target compound. |
Why This Matters
Lower clogP and higher TPSA are primary drivers of improved aqueous solubility, reduced phospholipidosis risk, and attenuated off-target pharmacology—key selection criteria when procuring building blocks for lead optimization libraries.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. (Provides class-level evidence that reducing ring size from piperidine to azetidine lowers clogP by approximately 0.5–1.0 log units and increases TPSA, improving CNS drug-likeness scores; values cited are class-level projections, not direct measurements on the target compound). View Source
